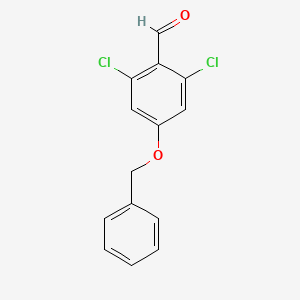

4-(Benzyloxy)-2,6-dichlorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHXTURECXRMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Nomenclature Within Substituted Benzaldehydes

The systematic naming and classification of organic compounds are fundamental to chemical communication, ensuring that a chemical name corresponds to a single, unambiguous structure. 4-(Benzyloxy)-2,6-dichlorobenzaldehyde is classified as a substituted benzaldehyde (B42025). ncert.nic.in

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name of an aromatic aldehyde is derived from the parent aromatic hydrocarbon, with the suffix "-carbaldehyde" or by using the common name "benzaldehyde" as the parent name. ncert.nic.inresearchgate.net For substituted benzaldehydes, the benzene (B151609) ring is numbered starting from the carbon atom attached to the aldehyde group as position 1. researchgate.net

In the case of this compound:

Benzaldehyde forms the parent structure, consisting of a benzene ring with a formyl (-CHO) group. ncert.nic.in

2,6-dichloro indicates the presence of two chlorine atoms as substituents on the benzene ring at positions 2 and 6 relative to the aldehyde group.

4-(Benzyloxy) specifies a benzyloxy group (-OCH₂C₆H₅) attached to the fourth carbon of the benzaldehyde ring. The benzyloxy group itself is an ether linkage where a benzyl (B1604629) group (a benzene ring attached to a CH₂ group) is connected to the parent structure through an oxygen atom.

This systematic nomenclature provides a precise description of the molecule's connectivity and the spatial relationship of its functional groups.

Strategic Importance As a Fine Chemical Building Block in Advanced Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex molecular architectures. amazonaws.com Aldehydes are particularly valuable building blocks due to the reactivity of the carbonyl group, which can participate in a wide range of chemical transformations. lmaleidykla.lt

4-(Benzyloxy)-2,6-dichlorobenzaldehyde serves as a strategic fine chemical building block for several reasons:

The aldehyde functional group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations.

The benzyloxy group at the 4-position often acts as a protecting group for a hydroxyl functional group. This allows for selective reactions at other parts of the molecule, and the benzyl (B1604629) group can be subsequently removed under specific conditions to reveal the hydroxyl group.

The dichloro substituents at the 2 and 6 positions influence the reactivity of the aromatic ring and the aldehyde group. They are electron-withdrawing groups, which can affect the electrophilicity of the carbonyl carbon and the benzene (B151609) ring. These chlorine atoms can also serve as sites for further functionalization through cross-coupling reactions.

The combination of these features makes this compound a useful intermediate in the synthesis of a variety of complex organic molecules, including potential pharmaceuticals and functional materials. For instance, substituted benzaldehydes are key starting materials for the synthesis of various heterocyclic compounds with potential biological activity. nih.govpressbooks.pub The related compound, 4-(benzyloxy)benzaldehyde (B125253), is a known intermediate in the production of compounds with potential antiretroviral activity. nih.gov

Overview of Current Research Trajectories Involving Benzaldehyde Derivatives

Retrosynthetic Approaches to the 4-(Benzyloxy)-2,6-dichlorobenzaldehyde Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection point is the ether C-O bond, as this bond is commonly formed using reliable methods. amazonaws.com

This disconnection, guided by the principles of the Williamson ether synthesis, breaks the target molecule into two key synthons: a nucleophilic phenoxide derived from 2,6-dichloro-4-hydroxybenzaldehyde (B1297564) and an electrophilic benzyl (B1604629) group, typically from a benzyl halide. This approach suggests a convergent synthesis where the dichlorinated aromatic aldehyde core is prepared first, followed by the introduction of the benzyloxy group in a final step.

Precursor Synthesis and Functionalization Strategies

The forward synthesis, based on the retrosynthetic analysis, necessitates the preparation of key precursors and subsequent functionalization.

A crucial intermediate for this synthesis is a 2,6-dichlorobenzaldehyde derivative. A common industrial route to 2,6-dichlorobenzaldehyde starts from 2,6-dichlorotoluene (B125461). google.com This process involves a two-step sequence of chlorination followed by hydrolysis.

The initial step involves the chlorination of the methyl group of 2,6-dichlorotoluene. This reaction is typically a free-radical substitution that converts the methyl group into a dichloromethyl group, yielding 1,3-dichloro-2-(dichloromethyl)benzene. The reaction is carried out by treating 2,6-dichlorotoluene with chlorine gas under conditions that promote side-chain chlorination over further ring chlorination. google.com This is often achieved using light and a catalyst at elevated temperatures. google.com

Table 1: Reaction Conditions for Chlorination of 2,6-Dichlorotoluene

| Reactants | Catalyst | Conditions | Product |

|---|

Data sourced from patent information describing the synthesis of 2,6-dichlorobenzaldehyde precursors. google.com

Following chlorination, the resulting 1,3-dichloro-2-(dichloromethyl)benzene is hydrolyzed to form the aldehyde functional group. This transformation is typically achieved by heating the compound in an acidic medium. google.comprepchem.com For instance, the hydrolysis can be performed under reflux conditions using an acidic solvent like formic or acetic acid, often with the addition of a catalyst such as zinc chloride to facilitate the reaction. google.com

Table 2: Conditions for Hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene

| Reactant | Reagents | Conditions | Product |

|---|

This table summarizes hydrolysis conditions as described in synthetic preparation documents. google.comprepchem.com

The final key transformation is the formation of the ether linkage to introduce the benzyloxy group onto the dichlorinated phenolic ring system.

The Williamson ether synthesis is the most widely used and versatile method for preparing ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the precursor would be 2,6-dichloro-4-hydroxybenzaldehyde. This phenolic compound is first deprotonated with a base to form the more nucleophilic phenoxide ion. This ion then attacks a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired ether product. wikipedia.orgfrancis-press.com

The reaction is typically carried out in a suitable polar aprotic solvent in the presence of a moderately strong base. Anhydrous potassium carbonate is a commonly used base for this purpose, as it is sufficient to deprotonate the phenol (B47542) without being overly harsh. nih.gov

Table 3: Representative Conditions for Williamson Ether Synthesis of Benzyloxyarenes

| Phenolic Substrate | Benzylating Agent | Base | Solvent | Conditions |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Benzyl bromide | Anhydrous Potassium Carbonate | Ethanol (B145695) | Reflux |

This data is based on analogous syntheses of benzyloxy-substituted aromatic compounds. nih.govorgsyn.org The synthesis of this compound would follow similar principles, reacting 2,6-dichloro-4-hydroxybenzaldehyde with a benzyl halide.

Introduction of the Benzyloxy Moiety

Direct Synthetic Pathways and Optimized Reaction Conditions

The most common direct synthetic pathway to this compound is a variation of the Williamson ether synthesis. This method involves the reaction of 2,6-dichloro-4-hydroxybenzaldehyde with a benzyl halide, typically benzyl bromide, in the presence of a base.

A representative procedure involves dissolving the starting phenol, 2,6-dichloro-4-hydroxybenzaldehyde, in a suitable polar aprotic solvent such as dimethylformamide (DMF). orgsyn.orgchemspider.com A base, commonly anhydrous potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. orgsyn.orgchemspider.com Subsequently, benzyl bromide is added to the reaction mixture, which is then heated to facilitate the nucleophilic substitution reaction. orgsyn.orgchemspider.com

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of Benzyloxy-Substituted Benzaldehydes This table is illustrative and based on analogous reactions.

| Parameter | Condition | Reference |

| Starting Material | 4-Hydroxybenzaldehyde | chemspider.com |

| Reagents | Benzyl bromide, Potassium carbonate | orgsyn.orgchemspider.com |

| Solvent | Dimethylformamide (DMF) | orgsyn.orgchemspider.com |

| Temperature | 90-100°C | orgsyn.orgchemspider.com |

| Reaction Time | 3-14 hours | orgsyn.orgchemspider.com |

| Yield | 74-90% | orgsyn.orgchemspider.com |

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, stereoselectivity is not a primary concern as the molecule is achiral and does not possess any stereocenters.

Regioselectivity, on the other hand, is a crucial aspect of the synthesis of substituted phenols. In the case of the benzylation of 2,6-dichloro-4-hydroxybenzaldehyde, the starting material possesses only one hydroxyl group. This inherent structural feature simplifies the reaction, as the benzylation can only occur at the C-4 hydroxyl position, leading to the desired product with high regioselectivity. Therefore, the formation of isomeric byproducts resulting from benzylation at other positions on the aromatic ring is not a significant challenge in this particular synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the careful selection of solvents, the development of more sustainable catalysts, and the optimization of reaction conditions to minimize waste and energy consumption.

Solvent-Free or Environmentally Benign Solvent Systems

A key focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. whiterose.ac.ukrsc.orgresearchgate.net In the context of the Williamson ether synthesis of this compound, traditional solvents like DMF and DMAc are effective but are now considered substances of very high concern due to their reproductive toxicity. whiterose.ac.uk

The development of greener solvent systems is an active area of research. Trifluorotoluene (also known as benzotrifluoride (B45747) or BTF) has been recommended as a more environmentally friendly alternative to solvents like dichloromethane (B109758) and can be effective in benzylation reactions. nih.govbeilstein-journals.org Other recommended green solvents include alcohols like ethanol and isopropanol, and esters such as ethyl acetate. rsc.org The ideal solvent would be non-toxic, biodegradable, and derived from renewable resources.

Solvent-free reaction conditions represent an even more sustainable approach, eliminating solvent waste entirely. While not specifically documented for the synthesis of this compound, solvent-free methods are being developed for a variety of organic transformations and could potentially be adapted for this process.

Table 2: Comparison of Solvents for O-Benzylation Reactions This table provides a general comparison based on green chemistry principles.

| Solvent | Classification | Key Considerations | Reference |

| Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point | whiterose.ac.uk |

| Toluene | Problematic | Suspected of damaging unborn child, organ damage with prolonged exposure | whiterose.ac.uk |

| Trifluorotoluene (BTF) | Greener Alternative | Recommended as a replacement for dichloromethane | nih.govbeilstein-journals.org |

| Ethanol | Recommended | Low toxicity, biodegradable, renewable | rsc.org |

| Water | Recommended | Non-toxic, non-flammable, inexpensive | rsc.org |

Catalyst Development for Enhanced Sustainability

The development of sustainable catalysts is paramount to advancing green synthetic methodologies. In the synthesis of this compound, moving away from stoichiometric bases towards catalytic systems can significantly reduce waste. The palladium-catalyzed benzylation of phenols under neutral conditions is a prime example of a more sustainable catalytic approach. organic-chemistry.orgresearchgate.net This method avoids the use of large quantities of base and often proceeds with high atom economy.

Future research in this area could focus on the development of heterogeneous catalysts. Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, allowing for their recovery and reuse, which further enhances the sustainability and cost-effectiveness of the process. For instance, a platinum(II) catalyst has been shown to be effective for the dehydrative C3-benzylation of electron-deficient indoles, and similar principles could be explored for the O-benzylation of electron-deficient phenols. rsc.org The development of catalysts based on abundant and non-toxic metals is also a key goal in green catalyst design.

Reactions of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. This feature is the basis for a wide array of chemical transformations.

Nucleophilic addition is the most common reaction class for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated.

Aldehydes readily react with primary amines and their derivatives, such as hydrazines and thiosemicarbazides, to form imines (Schiff bases) and hydrazones, respectively. These condensation reactions typically occur under mild acidic conditions and involve the initial nucleophilic addition to the carbonyl group followed by the elimination of a water molecule.

Thiosemicarbazones, a subclass of hydrazones, are synthesized by reacting an aldehyde with thiosemicarbazide. amecj.com While specific literature on the synthesis of this compound thiosemicarbazone is limited, the general reaction involves the condensation of the aldehyde with thiosemicarbazide, often in an alcoholic solvent. amecj.com The chemistry of thiosemicarbazones is of significant interest due to their chelating abilities and structural diversity. researchgate.net Similarly, the reaction with various hydrazides produces hydrazone derivatives. nih.govnih.govdergipark.org.tr The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde.

Table 1: Representative Synthesis of Hydrazone Derivatives from Aldehydes

| Aldehyde Reactant | Hydrazide Reactant | Product Class | Reference |

| Substituted Benzaldehydes | Benzoyl Hydrazines | Hydrazones | researchgate.net |

| 3,5-dimethoxy-4-hydroxybenzaldehyde | Substituted Benzoyl Hydrazides | Benzoyl Hydrazones | nih.gov |

| meta-(4-bromobenzyloxy) benzaldehyde | Thiosemicarbazide | Thiosemicarbazone | amecj.com |

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation between an aromatic aldehyde (which cannot enolize) and an aliphatic ketone or aldehyde in the presence of a base. scispace.comyoutube.com This reaction is a cornerstone method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). nih.gov

In this context, this compound would react with an enolizable ketone, such as acetophenone, under basic conditions (e.g., NaOH or KOH in ethanol) to yield a chalcone (B49325) derivative. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

Studies have extensively documented the synthesis of chalcone analogs from the closely related 4-(benzyloxy)benzaldehyde and various acetophenones or heteroaryl methyl ketones. univ-ovidius.roresearchgate.net These reactions are typically catalyzed by an alkali base like NaOH or sometimes piperidine, yielding the corresponding enones in moderate to good yields. univ-ovidius.roresearchgate.net

Table 2: Examples of Claisen-Schmidt Condensation with 4-(Benzyloxy)benzaldehyde

| Ketone Reactant | Catalyst | Product | Reference |

| 2′-nitroacetophenone | NaOH | (E)-1-(2-nitrophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | researchgate.net |

| 4-acetylbenzonitrile | NaOH | (E)-4-(3-(4-(benzyloxy)phenyl)acryloyl)benzonitrile | researchgate.net |

| 1-(furan-2-yl)ethanone | NaOH | (E)-1-(furan-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | researchgate.net |

| 3-acetylcoumarin | Piperidine | (E)-3-(3-(4-(benzyloxy)phenyl)acryloyl)-2H-chromen-2-one | researchgate.net |

The reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) is a fundamental carbon-carbon bond-forming reaction. These powerful nucleophiles add to the carbonyl carbon to produce, after acidic workup, a secondary alcohol. The choice of the R-group in the organometallic reagent determines the structure of the resulting alcohol. The steric hindrance from the two ortho-chlorine atoms might necessitate slightly more forcing reaction conditions compared to unhindered aldehydes, but the fundamental transformation remains the same.

The aldehyde functional group is readily oxidized to a carboxylic acid. This compound can be converted to 4-(benzyloxy)-2,6-dichlorobenzoic acid using various oxidizing agents. Common laboratory reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or buffered sodium chlorite (B76162) (NaClO₂). The choice of reagent depends on the presence of other sensitive functional groups in the molecule. Given the stability of the benzyl ether and aryl chloride bonds under many oxidative conditions, this transformation is generally high-yielding.

The aldehyde group can be reduced to a primary alcohol or, under different conditions, can undergo reductive coupling.

Reduction to Alcohol: Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce this compound to the corresponding primary alcohol, (4-(benzyloxy)-2,6-dichlorophenyl)methanol. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) can also achieve this reduction, although care must be taken to avoid debenzylation (cleavage of the benzyloxy group) under harsh conditions.

Catalytic Reductive Carbonyl Coupling: Reductive coupling of carbonyl compounds is a powerful method for C-C bond formation, leading to vicinal diols (pinacols) or olefins. arkat-usa.org This transformation can be promoted by various low-valent metal reagents, such as those derived from titanium, cobalt, or nickel. arkat-usa.orgnih.gov For example, reacting this compound with a system like TiCl₄/Zn (McMurry reaction) would be expected to produce a symmetrical olefin, 1,2-bis(4-(benzyloxy)-2,6-dichlorophenyl)ethene, through the complete deoxygenation and dimerization of the aldehyde. Other catalytic systems can be tuned to yield the pinacol (B44631) product, 1,2-bis(4-(benzyloxy)-2,6-dichlorophenyl)ethane-1,2-diol. arkat-usa.org These reactions proceed via single-electron transfer from the metal to the carbonyl group, generating ketyl radicals that then dimerize.

Nucleophilic Addition Reactions

Reactions Involving Aromatic Substituents

The reactivity of the substituted benzene (B151609) ring of this compound is characterized by the interplay of its various functional groups: the electron-donating benzyloxy group, the electron-withdrawing and sterically hindering chloro substituents, and the deactivating aldehyde group.

Halogen-Mediated Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The two chlorine atoms on the aromatic ring serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made their use increasingly common. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a biaryl linkage. For a substrate like this compound, the reaction would likely require a highly active catalyst system, such as one employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), to overcome the lower reactivity of the C-Cl bonds. rsc.org The reaction can be performed sequentially, allowing for the differential substitution of the two chlorine atoms.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction with aryl chlorides demands robust catalytic systems. The steric hindrance from the ortho-substituents could influence the efficiency and regioselectivity of the migratory insertion step. diva-portal.org

Below is a table summarizing plausible conditions for these coupling reactions based on protocols for challenging aryl chlorides.

| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane/H₂O | 80-120 |

| Heck | Styrene or Acrylate | Pd(OAc)₂ | P(t-Bu)₃ or Herrmann's Palladacycle | Cy₂NMe or K₂CO₃ | DMF or DMA | 100-160 |

Electrophilic Aromatic Substitution Reactions

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents. The powerful ortho-, para-directing and activating nature of the benzyloxy group dominates over the deactivating ortho-, para-directing chloro atoms and the meta-directing aldehyde. The positions ortho to the benzyloxy group (C3 and C5) are the most electronically activated sites for electrophilic attack. Despite some steric hindrance from the adjacent substituents, reactions like nitration or halogenation would be expected to occur at these positions.

For example, nitration using a standard nitrating mixture (HNO₃/H₂SO₄) would likely yield 4-(Benzyloxy)-2,6-dichloro-3-nitrobenzaldehyde and/or 4-(Benzyloxy)-2,6-dichloro-5-nitrobenzaldehyde. The exact ratio of products would depend on the subtle interplay of steric and electronic factors.

Deprotection Strategies for the Benzyloxy Group

The benzyloxy group serves as a common protecting group for the phenol functionality. Its removal to yield 2,6-dichloro-4-hydroxybenzaldehyde is a crucial step in many synthetic sequences. Several methods are available, with the choice depending on the compatibility with the aldehyde and aryl chloride groups.

Catalytic Hydrogenolysis: This is a standard method for benzyl ether cleavage (e.g., H₂, Pd/C). commonorganicchemistry.com However, a significant drawback is the potential for concurrent reduction of the aldehyde to an alcohol or even a methyl group, and possible hydrodechlorination under harsh conditions.

Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl ethers. This method is often chemoselective and can be performed at low temperatures, preserving the aldehyde and aryl chloride functionalities. organic-chemistry.org

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can oxidatively remove the benzyl group. du.ac.in This method is particularly useful when the substrate contains functional groups sensitive to reduction or strong acids.

The following table outlines various deprotection strategies and their compatibility.

| Method | Reagents | Advantages | Potential Issues |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Clean, high yield | Reduction of aldehyde, hydrodechlorination |

| Lewis Acid Cleavage | BCl₃, AlCl₃ | Chemoselective, mild conditions | Requires stoichiometric reagents, sensitivity of aldehyde |

| Oxidative Cleavage | DDQ | Tolerates reducible groups | Stoichiometric oxidant needed, potential side reactions |

| Metal-Free Cleavage | HPPh₂ and tBuOK | Mild, metal-free conditions | Base sensitivity of the substrate |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The aldehyde functionality of this compound makes it an ideal candidate for several named MCRs.

Povarov Reaction: This reaction is a formal aza-Diels-Alder cycloaddition between an aromatic imine (formed in situ from an aniline (B41778) and an aldehyde) and an alkene to produce tetrahydroquinolines. wikipedia.org The use of 2,6-dichlorobenzaldehyde in a Povarov reaction to synthesize a key intermediate for the drug UCB-108770 has been reported on a multi-kilogram scale, demonstrating the viability of this substrate in such transformations. nih.gov The steric hindrance of the two ortho-chloro substituents does not appear to impede the initial imine formation and subsequent cyclization.

Ugi Reaction: The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.com The electrophilic nature of the aldehyde carbon in this compound allows it to readily participate in the initial imine formation, which is the first step of the Ugi reaction mechanism.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to generate an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, this compound can serve as the aldehyde component in this transformation.

Mechanistic Studies of Key Transformation Pathways

No specific mechanistic studies for reactions involving this compound were identified in the searched literature. However, the mechanisms of the key transformations discussed are well-established in organic chemistry.

Suzuki-Miyaura Reaction Mechanism: The catalytic cycle is understood to proceed through three fundamental steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the benzaldehyde derivative to form a Pd(II) species. This is often the rate-limiting step for aryl chlorides.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the chloride, a process facilitated by the base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

Povarov Reaction Mechanism: The reaction is typically catalyzed by a Lewis acid or Brønsted acid. rsc.org The mechanism involves:

Condensation of this compound with an aniline to form a Schiff base (imine).

Protonation or coordination of a Lewis acid to the imine nitrogen, activating it as an electrophile.

A stepwise aza-Diels-Alder reaction where an electron-rich alkene attacks the iminium ion, forming a zwitterionic or carbocationic intermediate.

Subsequent cyclization via electrophilic aromatic substitution onto the aniline ring, followed by tautomerization or oxidation to yield the final tetrahydroquinoline or quinoline (B57606) product. wikipedia.orgrsc.org

Spectroscopic and Structural Characterization of 4 Benzyloxy 2,6 Dichlorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals in 4-(Benzyloxy)-2,6-dichlorobenzaldehyde.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the protons of the two aromatic rings, and the methylene (B1212753) protons of the benzyl (B1604629) group. The symmetry of the 2,6-dichlorinated ring simplifies its signal pattern.

The key proton resonances are predicted as follows:

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.5 ppm . This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. In related benzaldehydes, this signal is often observed around 9.8-10.1 ppm. orientjchem.orgrsc.org

Dichlorinated Benzene (B151609) Ring Protons: The two protons on the 2,6-dichlorobenzaldehyde (B137635) ring (at the C3 and C5 positions) are chemically equivalent due to symmetry. They are expected to appear as a singlet at approximately δ 7.0-7.2 ppm .

Benzyloxy Group Methylene Protons (-O-CH₂-Ph): A sharp singlet corresponding to the two methylene protons is expected around δ 5.1-5.4 ppm . orientjchem.org This region is characteristic of protons attached to a carbon adjacent to both an oxygen atom and an aromatic ring.

Benzyl Group Aromatic Protons (-CH₂-C₆H₅): The five protons of the unsubstituted benzyl ring will produce a complex multiplet between δ 7.3 and 7.5 ppm . chemicalbook.com This multiplet arises from the overlapping signals of the ortho, meta, and para protons.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.4 | Multiplet | 5H | Benzyl group aromatic (C₆H₅) |

| ~7.1 | Singlet | 2H | Dichlorinated ring (H-3, H-5) |

| ~5.2 | Singlet | 2H | Methylene (-OCH₂-) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms (14) are expected.

The predicted ¹³C NMR chemical shifts are:

Aldehyde Carbonyl Carbon (-CHO): The carbonyl carbon is the most deshielded, appearing far downfield, typically in the range of δ 188-192 ppm . orientjchem.org

Aromatic Carbons: The aromatic region (δ 110-165 ppm) will contain signals for the carbons of both rings.

The carbon attached to the oxygen (C-4) on the dichlorinated ring is expected around δ 160-163 ppm .

The carbons bearing the chlorine atoms (C-2, C-6) are predicted to be in the δ 135-138 ppm range.

The ipso-carbon of the benzyl group (attached to the methylene) will appear around δ 135-137 ppm .

Other aromatic carbons will resonate between δ 115 and 132 ppm .

Methylene Carbon (-O-CH₂-Ph): The signal for the benzylic methylene carbon is typically found in the δ 70-72 ppm region. orientjchem.org

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~162 | C-4 (Ar-O) |

| ~137 | C-2, C-6 (Ar-Cl) |

| ~136 | C-1' (Ipso-carbon of benzyl group) |

| ~131 | C-1 (Ar-CHO) |

| ~129 | C-2', C-6' (Ortho-carbons of benzyl group) |

| ~128 | C-4' (Para-carbon of benzyl group) |

| ~127 | C-3', C-5' (Meta-carbons of benzyl group) |

| ~116 | C-3, C-5 |

| ~71 | Methylene (-OCH₂-) |

To confirm the assignments from one-dimensional spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations among the ortho, meta, and para protons within the benzyl group's aromatic ring. No cross-peaks would be expected for the aldehydic, methylene, or the dichlorinated ring protons, as they are all singlets with no adjacent proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms they are directly attached to. It is invaluable for definitively linking the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the methylene proton signal (~5.2 ppm) and the methylene carbon signal (~71 ppm), and connect the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. Key expected correlations include:

The aldehyde proton (~10.2 ppm) to the C-1 carbon (~131 ppm) and the C-2/C-6 carbons (~137 ppm).

The methylene protons (~5.2 ppm) to the C-4 carbon (~162 ppm) on the dichlorinated ring and the ipso-carbon (C-1') of the benzyl ring (~136 ppm).

The protons on the dichlorinated ring (H-3/H-5, ~7.1 ppm) to carbons C-1, C-2/C-6, and C-4.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by absorptions from the carbonyl group, the aromatic rings, and the ether linkage.

Key characteristic absorption bands are predicted as follows:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ . The conjugation with the aromatic ring and the electronic effects of the substituents influence the exact position. For similar benzaldehydes, this peak is very prominent. orientjchem.org

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The aldehydic C-H stretch characteristically shows two weak bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . orientjchem.org

C=C Stretch (Aromatic): Medium to weak intensity bands are expected between 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ , corresponding to the skeletal vibrations of the aromatic rings.

C-O Stretch (Ether): A strong band corresponding to the aryl-alkyl ether C-O-C asymmetric stretching is anticipated around 1220-1260 cm⁻¹ . orientjchem.org A symmetric stretching band may appear near 1020-1050 cm⁻¹.

C-Cl Stretch: Strong absorptions due to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 700-800 cm⁻¹ .

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2840, ~2740 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl C=O Stretch |

| ~1590, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1240 | Strong | Asymmetric C-O-C Ether Stretch |

| ~750 | Strong | C-Cl Stretch |

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the substituted benzene rings is expected to produce a strong and sharp Raman band. The C=C stretching modes around 1600 cm⁻¹ are also typically strong in the Raman spectrum.

C-Cl Symmetric Stretch: The symmetric stretching vibration of the two C-Cl bonds would likely give rise to a noticeable Raman signal.

C=O Stretch: The carbonyl stretch, while strong in the IR, is often weaker and of medium intensity in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular weight, helps confirm the molecular formula, and offers structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₄H₁₀Cl₂O₂. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the unambiguous confirmation of this formula. The exact mass of the molecular ion is calculated to be 280.0058 Da.

Upon ionization, typically through electron impact (EI), the molecular ion can undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is dictated by the presence of the benzyl ether linkage and the dichlorinated aromatic aldehyde.

Key fragmentation pathways include:

Alpha-cleavage: A primary and highly characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation, which rearranges to the even more stable tropylium (B1234903) ion (C₇H₇⁺). This fragment is expected to produce a very intense base peak in the spectrum at m/z 91.

Loss of Hydrogen/Formyl Group: As is common for aromatic aldehydes, the molecular ion may lose a hydrogen atom to form an [M-1]⁺ peak or a formyl radical (CHO) to form an [M-29]⁺ peak. whitman.edumiamioh.edu

Fragmentation of the Dichlorobenzaldehyde Moiety: The ion corresponding to the 2,6-dichlorophenoxy cation can undergo further fragmentation, such as the loss of a carbon monoxide (CO) molecule. The fragmentation of 2,6-dichlorobenzaldehyde itself is known to proceed from its molecular ion (m/z 174/176/178, reflecting chlorine isotopes) through the loss of hydrogen and the formyl group. nist.gov

The analysis of these fragments allows for the piece-by-piece reconstruction of the molecule's structure, confirming the connectivity of the benzyloxy group to the 2,6-dichlorobenzaldehyde core.

| m/z | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 280 | Molecular Ion | [C₁₄H₁₀Cl₂O₂]⁺ | Confirms Molecular Weight |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Base peak, characteristic of benzyl group |

| 189 | [M - C₇H₇]⁺ | [C₇H₃Cl₂O₂]⁺ | Loss of the benzyl group |

| 174 | 2,6-dichlorobenzoyl cation | [C₇H₃Cl₂O]⁺ | Fragment from cleavage at ether oxygen |

| 77 | Phenyl Ion | [C₆H₅]⁺ | Fragmentation of the benzyl group |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the surveyed literature, analysis of its constituent fragments, 4-(benzyloxy)benzaldehyde (B125253) and 2,6-dichlorobenzaldehyde, provides significant insight into its expected solid-state conformation.

The crystal structure of the related compound, 4-(benzyloxy)benzaldehyde, reveals an essentially planar conformation where the two aromatic rings have a very small dihedral angle of 5.23(9)°. nih.govresearchgate.net This indicates a tendency for the benzyloxy-phenyl system to be relatively flat.

Conversely, the crystal structure of 2,6-dichlorobenzaldehyde demonstrates a significant steric clash caused by the two chlorine atoms positioned ortho to the aldehyde group. researchgate.net This steric hindrance forces the aldehyde group to twist out of the plane of the benzene ring, with reported torsion angles of -27.3(4)° and 152.6(3)°. researchgate.net This is a substantial deviation from the planarity observed in unsubstituted benzaldehyde (B42025).

Combining these observations, the solid-state structure of this compound is predicted to be distinctly non-planar. The aldehyde group would be twisted relative to its attached dichlorophenyl ring due to the steric influence of the ortho-chlorine atoms. Furthermore, there would be a notable dihedral angle between the dichlorophenyl ring and the phenyl ring of the benzyloxy group.

| Parameter | 4-(Benzyloxy)benzaldehyde nih.govresearchgate.net | 2,6-Dichlorobenzaldehyde researchgate.net |

|---|---|---|

| Formula | C₁₄H₁₂O₂ | C₇H₄Cl₂O |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P12₁/c1 |

| a (Å) | 11.4772 (11) | 3.837 (1) |

| b (Å) | 12.9996 (12) | 13.633 (4) |

| c (Å) | 7.2032 (6) | 13.117 (1) |

| β (°) | 90 | 91.230 (7) |

| Volume (ų) | 1074.71 (17) | 686.0 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance. For compounds containing other elements like oxygen or halogens, their percentages are often determined by difference or by specific analytical methods.

The theoretical elemental composition of this compound (C₁₄H₁₀Cl₂O₂) can be calculated from its molecular formula and molecular weight (281.12 g/mol ). These theoretical values serve as a benchmark against which experimentally determined values are compared. For a sample to be considered pure, the experimental percentages should match the theoretical values within a narrow margin, typically ±0.4%. This confirms that the correct elemental ratios are present and that the sample is free from significant impurities.

| Element | Symbol | Atomic Weight | Percentage by Mass (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 59.81% |

| Hydrogen | H | 1.008 | 3.59% |

| Chlorine | Cl | 35.453 | 25.22% |

| Oxygen | O | 15.999 | 11.38% |

In-Depth Theoretical and Computational Analysis of this compound Unvailable in Public Research

A thorough investigation into the theoretical and computational properties of the chemical compound This compound reveals a significant gap in publicly accessible scientific literature. Despite targeted searches for quantum chemical calculations, molecular descriptor data, and electronic property analyses, no specific research findings for this particular molecule could be located.

Therefore, the generation of a detailed article focusing on the Density Functional Theory (DFT) for geometry optimization, electronic structure, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis for this compound is not possible without resorting to speculation or fabricating data, which would compromise scientific accuracy.

While general principles of computational chemistry allow for the theoretical investigation of any given molecule, the execution of such studies requires specialized software and considerable computational resources. The subsequent publication of these results in peer-reviewed journals is what makes them part of the accessible scientific record. In the case of this compound, it appears that such studies have either not been conducted or have not been published in a way that is discoverable through standard search methodologies.

For context, theoretical and computational investigations of related compounds, such as other substituted benzaldehydes or molecules containing a benzyloxy group, are present in the scientific literature. These studies demonstrate the utility of methods like DFT in understanding molecular geometry, electronic properties, and reactivity. For instance, analysis of similar structures often involves the use of basis sets like 6-311++G(d,p) in conjunction with functionals like B3LYP to achieve accurate predictions of bond lengths, bond angles, and electronic energies.

Furthermore, FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard approach to predicting a molecule's reactivity and kinetic stability. The energy gap between these orbitals is a key descriptor in such analyses. Similarly, MEP surface analysis provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites.

Although these methodologies are well-established, applying them to this compound would necessitate a novel research endeavor. Without existing data, any attempt to populate data tables or present detailed findings would be unfounded.

Theoretical and Computational Investigations of 4 Benzyloxy 2,6 Dichlorobenzaldehyde

Analysis of Electronic Properties

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into atomic charges, hybridization, and the stabilizing effects of orbital interactions. For 4-(Benzyloxy)-2,6-dichlorobenzaldehyde, NBO analysis reveals the intricate electronic landscape shaped by its constituent functional groups.

The analysis typically begins with the calculation of the natural atomic charges, which indicate the electron distribution among the atoms. The electronegative oxygen and chlorine atoms are expected to carry significant negative charges, while the adjacent carbon and hydrogen atoms exhibit positive charges. The carbonyl carbon of the aldehyde group, in particular, would possess a substantial positive charge due to the polarization of the C=O bond.

The stabilization energy (E(2)) associated with each donor-acceptor interaction quantifies its significance. Higher E(2) values indicate stronger interactions and greater electron delocalization. A hypothetical NBO analysis for this compound, based on typical values for similar aromatic compounds, is presented in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O(ether) | π(Caromatic-Caromatic) | 15.2 |

| LP(1) Cl1 | σ(Caromatic-Caromatic) | 2.5 |

| LP(1) Cl2 | σ(Caromatic-Caromatic) | 2.5 |

| π(Caromatic-Caromatic) | π(C=O) | 18.7 |

| π(C=O) | π*(Caromatic-Caromatic) | 12.3 |

| Note: This table is illustrative and presents expected interactions and stabilization energies based on computational studies of analogous substituted benzaldehydes. The actual values for this compound would require specific DFT calculations. |

These interactions collectively influence the molecule's reactivity, geometry, and spectroscopic properties. The charge distribution and delocalization patterns are fundamental to understanding its chemical behavior.

Conformational Analysis and Rotational Barriers

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them.

The primary rotational degrees of freedom in this molecule are around the Caromatic-CHO bond, the Caromatic-O bond, and the O-CH2 bond of the benzyloxy group. The presence of two bulky chlorine atoms in the ortho positions to the aldehyde group significantly influences its rotational freedom.

Studies on 2,6-dichlorobenzaldehyde (B137635) have shown that the aldehyde group is twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance with the adjacent chlorine atoms. researchgate.netresearchgate.net A similar conformation is expected for this compound. The rotational barrier for the Caromatic-CHO bond would be relatively high due to these steric clashes.

Computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface as a function of these rotational degrees of freedom. This allows for the identification of the global minimum energy conformation and any other low-energy conformers, as well as the transition states that separate them.

| Rotational Barrier | Estimated Energy (kcal/mol) |

| Caromatic-CHO Rotation | 5 - 8 |

| Caromatic-O Rotation | 2 - 4 |

| O-CH2 Rotation | 1 - 3 |

| Note: This table provides estimated rotational barriers based on studies of similar substituted benzaldehydes and ethers. Precise values for this compound would require specific computational analysis. |

Understanding the conformational preferences and rotational dynamics is crucial as they can impact the molecule's biological activity and material properties.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the aldehyde proton is expected to appear at a high chemical shift (around 10 ppm) due to the deshielding effect of the carbonyl group. The protons and carbons of the two aromatic rings will have distinct chemical shifts depending on their position relative to the substituents.

IR Spectroscopy: The vibrational frequencies in the IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities. Key vibrational modes for this compound would include the C=O stretching of the aldehyde group (typically around 1700 cm-1), C-Cl stretching modes, C-O ether stretching, and various aromatic C-H and C=C stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths provide insight into the electronic structure and chromophores within the molecule. The π-conjugated system of the benzyloxy and dichlorobenzaldehyde moieties is expected to result in strong absorptions in the UV region.

| Spectroscopic Data | Predicted Values |

| 1H NMR (δ, ppm) | Aldehyde-H: ~10.2; Aromatic-H: 6.9-7.8; Methylene-H: ~5.1 |

| 13C NMR (δ, ppm) | Carbonyl-C: ~190; Aromatic-C: 115-160; Methylene-C: ~70 |

| IR (ν, cm-1) | C=O stretch: ~1705; C-O stretch: ~1250; C-Cl stretch: ~800 |

| UV-Vis (λmax, nm) | ~280-320 |

| Note: This table presents illustrative predicted spectroscopic data based on computational methods and experimental data for analogous compounds. chemicalbook.com The exact values can vary depending on the computational level and solvent effects. |

These predicted spectra serve as a valuable reference for experimental studies, aiding in the structural elucidation and analysis of this compound.

Applications of 4 Benzyloxy 2,6 Dichlorobenzaldehyde As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The structural attributes of 4-(Benzyloxy)-2,6-dichlorobenzaldehyde, namely the reactive aldehyde functional group, the protective benzyloxy group, and the influencing chloro substituents, render it a strategic starting material in multi-step organic syntheses. The aldehyde group serves as a key reaction site for carbon-carbon bond formation and various functional group transformations, which are fundamental processes in the assembly of complex molecular frameworks.

While specific, high-profile examples of its direct use in the total synthesis of natural products are not extensively documented in readily available literature, its potential is evident. Organic synthesis often relies on building blocks with specific substitution patterns to control reactivity and stereochemistry in subsequent steps. The dichlorinated aromatic ring of this compound can influence the electronic properties and conformation of intermediates, which is a critical aspect in designing efficient synthetic routes. The benzyloxy group often serves as a protecting group for the phenol (B47542) functionality, which can be deprotected at a later stage of the synthesis to reveal a reactive hydroxyl group for further functionalization.

Precursor for Heterocyclic Compound Synthesis (e.g., Benzimidazoles, Benzoxazoles)

One of the well-established applications of aldehydes in organic synthesis is in the construction of heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. This compound is a suitable precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles and benzoxazoles.

The general synthetic strategy involves the condensation of the aldehyde with an appropriate ortho-disubstituted benzene (B151609) derivative. For the synthesis of benzimidazoles, this compound is reacted with an ortho-phenylenediamine. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole (B57391) ring system. Similarly, for the synthesis of benzoxazoles, the aldehyde is condensed with an ortho-aminophenol.

The resulting heterocyclic compounds bear the 4-(benzyloxy)-2,6-dichlorophenyl substituent at the 2-position of the benzimidazole or benzoxazole (B165842) ring. This substituent can be further modified; for instance, the benzyloxy group can be cleaved to provide a phenolic hydroxyl group, which can be used for further derivatization. The presence of the dichloro-substituents can also modulate the biological activity and physical properties of the final heterocyclic product.

Below is a table summarizing the general reaction schemes:

| Heterocycle | Reactant 2 | General Reaction |

| Benzimidazole | o-Phenylenediamine | Condensation followed by cyclization |

| Benzoxazole | o-Aminophenol | Condensation followed by cyclization |

Intermediate in the Development of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are valued for their specific properties and applications. This compound serves as a key building block in the synthesis of various fine chemicals, including those used in the production of dyes, pigments, and agrochemicals.

Precursors for Dyes and Pigments

Aromatic aldehydes are traditional precursors in the synthesis of various classes of dyes and pigments. While specific commercial dyes derived directly from this compound are not widely publicized, its structural motifs are relevant to color chemistry. The extended conjugation provided by the aromatic system is a fundamental requirement for a molecule to absorb light in the visible region. The functional groups present in this aldehyde allow for its incorporation into larger, more complex chromophoric systems. For instance, it can be used to synthesize triphenylmethane (B1682552) dyes or other conjugated systems through condensation reactions. The benzyloxy and chloro groups can be used to tune the final color and properties such as lightfastness and solubility.

Building Blocks for Agro-chemicals (e.g., Pesticides)

The synthesis of agrochemicals, including pesticides and herbicides, often involves the use of halogenated aromatic intermediates. The 2,6-dichlorobenzaldehyde (B137635) moiety is a known component in some agrochemical structures. For example, 2,6-dichlorobenzaldehyde is an intermediate in the production of certain benzoylurea (B1208200) insecticides like hexaflumuron (B1673140) and diflubenzuron. google.comgoogle.com These compounds act as insect growth regulators. Given this precedent, this compound represents a functionalized precursor that could be utilized in the synthesis of new, potentially more effective or selective agrochemical agents. The benzyloxy group could be introduced to modify the compound's interaction with biological targets or to alter its environmental persistence and metabolic profile.

Utilization in Materials Science Research

The application of specifically substituted aromatic aldehydes extends into the realm of materials science, particularly in the development of novel polymers.

Monomer or Precursor for Polymeric Materials

While there is limited specific research detailing the use of this compound as a monomer in polymerization reactions, its chemical structure suggests potential in this area. Aldehyde-functionalized molecules can participate in various polymerization reactions, such as condensation polymerizations with phenols or amines to form phenolic or poly(azomethine) resins, respectively. A polymer-bound version of a similar compound, 4-Benzyloxy-2,6-dimethoxybenzaldehyde, is commercially available, indicating the utility of such structures in polymer-supported synthesis. sigmaaldrich.com

The presence of the benzyloxy and dichloro groups could impart unique properties to the resulting polymers, such as altered thermal stability, solubility, and optical properties. The benzyloxy group, in particular, could be deprotected after polymerization to introduce reactive hydroxyl groups along the polymer chain, allowing for further functionalization and the creation of materials with tailored surface properties or for applications in areas like liquid crystals. nih.gov

Despite a comprehensive search for scholarly articles, patents, and chemical databases, no specific information was found regarding the application of this compound as a chemical intermediate in the synthesis of photochromic compounds or in the development of advanced chemical probes and reagents.

The search results provided general information on the synthesis and applications of various photochromic materials and the development of chemical probes for biological research. However, none of the retrieved documents referenced the use of this compound in these specific contexts.

Therefore, this article cannot be generated as per the user's request due to the lack of available scientific literature on the specified applications of this particular compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-2,6-dichlorobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified procedure involves refluxing substituted benzaldehyde derivatives with benzyl-protected hydroxyl groups in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and crystallization . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to nucleophile) and temperature control (70–80°C for 4–6 hours). Impurities often arise from incomplete deprotection of the benzyl group, necessitating TLC or HPLC monitoring .

Q. How can researchers purify this compound to ≥98% purity for spectroscopic studies?

- Methodological Answer : Recrystallization in ethanol-water mixtures (7:3 v/v) at low temperatures (0–4°C) is effective due to the compound’s low water solubility (<0.1 g/100 mL at 23°C) . Column chromatography using silica gel and hexane:ethyl acetate (8:2) as eluent further removes chlorinated byproducts. Purity validation via GC-MS (retention time: ~12.5 min on DB-5 columns) or NMR (distinct aldehyde proton at δ 10.2–10.4 ppm) is recommended .

Q. What are the stability considerations for this compound under ambient storage?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Degradation kinetics studies show a 5% loss in purity after 6 months when exposed to light or moisture. Thermal stability assays (DSC/TGA) indicate decomposition onset at 165°C, necessitating avoidance of high-temperature handling .

Advanced Research Questions

Q. How does the electron-withdrawing effect of chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The 2,6-dichloro groups stabilize transition states in Suzuki-Miyaura couplings by lowering the LUMO energy of the aldehyde, enhancing electrophilicity. Kinetic studies show a 3.6 kcal·mol⁻¹ higher activation energy compared to unsubstituted benzaldehyde, which slows reaction rates but stabilizes intermediates (e.g., zwitterionic azomethine ylides) for isolation . Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (K₂CO₃) to mitigate steric hindrance.

Q. What computational methods validate the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : DFT calculations (M06-2X/6-311++G**) reveal that chlorine substituents stabilize intermediates by 26–30 kcal·mol⁻¹, consistent with experimental observations of trapped ylides. NBO analysis confirms charge delocalization at the aldehyde carbon (Mulliken charge: +0.43), favoring nucleophilic attack. Compare computed activation parameters (ΔG‡ ≈ 27.5 kcal·mol⁻¹) with kinetic data (Eyring plots) to validate mechanisms .

Q. How can researchers differentiate this compound from structural analogs using advanced analytical techniques?

- Methodological Answer : High-resolution MS (HRMS-ESI) provides exact mass (calc. for C₁₄H₁₀Cl₂O₂: 290.0024; observed: 290.0028). IR spectroscopy identifies key stretches: ν(C=O) at 1690 cm⁻¹ and ν(C-O-C) at 1245 cm⁻¹. Solid-state NMR (¹³C CP/MAS) distinguishes crystalline polymorphs via chemical shift variations (δ 190–192 ppm for aldehyde carbon) .

Q. How do conflicting data on the compound’s stabilization effects in transition states versus intermediates arise, and how can they be resolved?

- Methodological Answer : Discrepancies stem from differential stabilization of intermediates (e.g., ylides) versus transition states. While chlorine substituents lower the energy of intermediates by 26–30 kcal·mol⁻¹, transition-state stabilization is less pronounced (+3.6 kcal·mol⁻¹ vs. benzaldehyde). Resolve via hybrid QM/MM simulations and kinetic isotope effect (KIE) studies to decouple electronic and steric contributions .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer : Use explosion-proof equipment due to flash points near 165°C. PPE includes nitrile gloves, safety goggles, and respirators with organic vapor cartridges. Spill containment requires neutralization with 10% sodium bicarbonate. Waste disposal must follow EPA guidelines for chlorinated aromatics (RCRA D003) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.